Calcium dihydrogendiphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

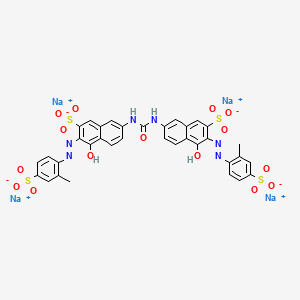

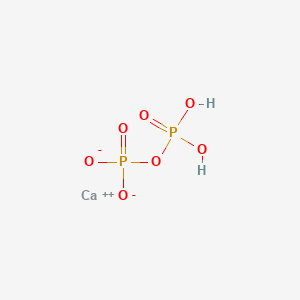

Calcium dihydrogen pyrophosphate, also known as monocalcium dihydrogen pyrophosphate, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in various food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of calcium chloride with pyrophosphoric acid. The reaction is as follows: [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + 2\text{HCl} ]

Another method involves heating dicalcium phosphate to produce the anhydrous form of calcium pyrophosphate: [ 2\text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, calcium dihydrogen pyrophosphate is produced by carefully controlling the pH and temperature during the reaction of sodium pyrophosphate with calcium nitrate. This method ensures the formation of high-purity calcium dihydrogen pyrophosphate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium dihydrogen pyrophosphate undergoes several types of chemical reactions, including:

Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.

Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.

Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of water.

Thermal Decomposition: This reaction requires heating to temperatures above 500°C.

Acid-Base Reactions: Strong acids like hydrochloric acid are commonly used.

Major Products Formed

Hydrolysis: Calcium phosphate and phosphoric acid.

Thermal Decomposition: Calcium pyrophosphate and water.

Acid-Base Reactions: Pyrophosphoric acid and calcium salts.

Scientific Research Applications

Calcium dihydrogen pyrophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

Biology: It is studied for its role in calcium metabolism and bone formation.

Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.

Industry: It is used as a leavening agent in baking powders, a stabilizer in food products, and a component in fertilizers

Mechanism of Action

The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release calcium and pyrophosphate ions. These ions play a crucial role in various biochemical processes. For example, in the human body, calcium ions are essential for bone formation and maintenance, while pyrophosphate ions help regulate mineralization processes .

Comparison with Similar Compounds

Calcium dihydrogen pyrophosphate can be compared with other calcium phosphates, such as:

Monocalcium phosphate (Ca(H₂PO₄)₂): Similar in its use as a leavening agent but differs in its solubility and acidity.

Dicalcium phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste, it has different solubility and reactivity properties.

Tricalcium phosphate (Ca₃(PO₄)₂): Commonly used in ceramics and as a food additive, it has higher calcium content and different physical properties.

Calcium dihydrogen pyrophosphate is unique due to its specific balance of calcium and pyrophosphate ions, making it particularly useful in applications requiring controlled release of these ions.

Properties

Molecular Formula |

CaH2O7P2 |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

calcium;phosphono phosphate |

InChI |

InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |

InChI Key |

VEJCUEBBRSCJRP-UHFFFAOYSA-L |

Canonical SMILES |

OP(=O)(O)OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1S,4R)-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B13817906.png)

![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)

![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)